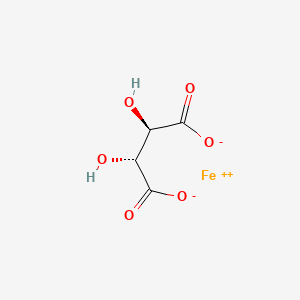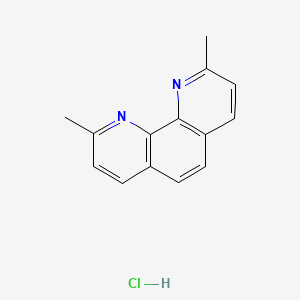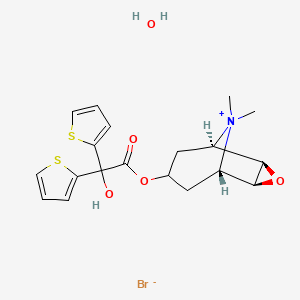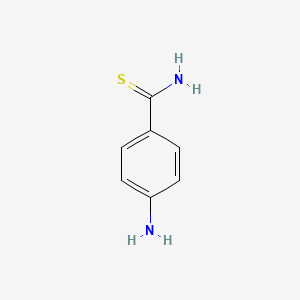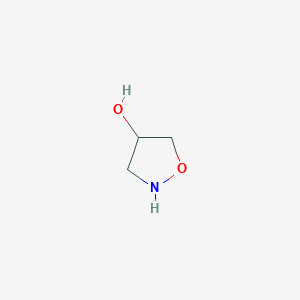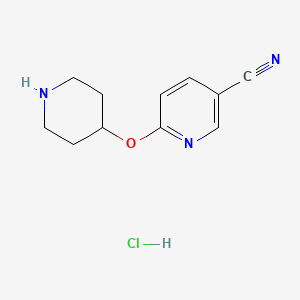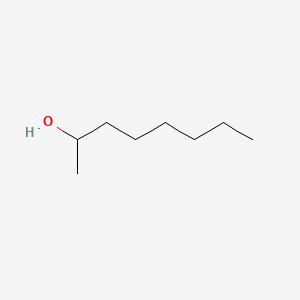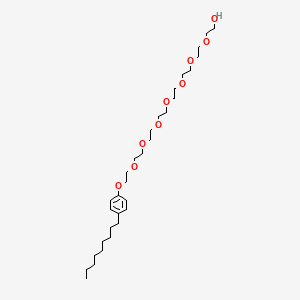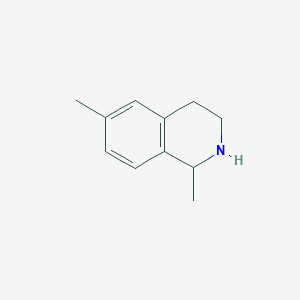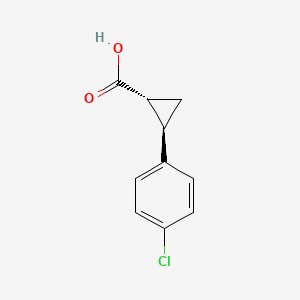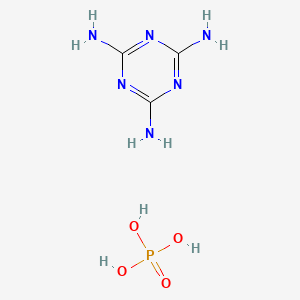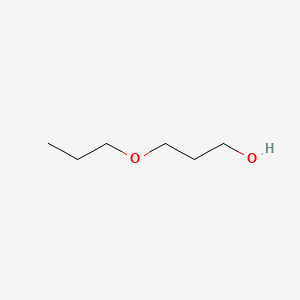
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methoxyphenyl group attached to the prop-2-en-1-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:
Starting Materials: 4-chlorobenzaldehyde and 4-methoxyacetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
The reaction proceeds as follows:
4-chlorobenzaldehyde+4-methoxyacetophenoneNaOHthis compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction can lead to the formation of saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Epoxides or carboxylic acids.
Reduction: Saturated ketones or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacologically active chalcone structure.
Industry: Used in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes and other proteins, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the methoxy group on the phenyl ring.
3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the chloro group on the phenyl ring.
3-(4-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a bromine atom instead of chlorine.
Uniqueness
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both the 4-chlorophenyl and 4-methoxyphenyl groups. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar chalcones.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESSHTKZHPRDTR-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194118 | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41564-68-5, 6552-68-7 | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41564-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC55908 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-4'-METHOXYCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one synthesized and characterized in the lab?
A: Researchers successfully synthesized (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one through a condensation reaction between 4-methoxyacetophenone and 4-chlorobenzaldehyde. [, ] This reaction was carried out in ethanol at 30 °C under ultrasound irradiation to potentially enhance reaction efficiency. [] The structure of the synthesized compound was confirmed using a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), ¹H Nuclear Magnetic Resonance (¹H NMR), and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. [, ]
Q2: What biological activities have been reported for (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?
A: (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has demonstrated promising antibacterial activity against various bacterial strains. [] This activity was identified through a combinatorial synthesis approach where mini-libraries of chalcone derivatives, including (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, were screened. Notably, this compound displayed superior antibacterial activity compared to other synthesized compounds and even surpassed the overall activity observed within the mini-libraries. []
Q3: Has the molluscicidal potential of (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and its derivatives been explored?
A: Yes, researchers investigated the potential of (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one as a starting material for developing new molluscicidal agents. [] They synthesized a series of nicotinonitrile derivatives using (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one as the precursor. Interestingly, two of the synthesized nicotinonitrile-2-thiolate salts exhibited greater mortality in M. cartusiana land snails compared to the reference compound Acetamiprid. [] Further investigations revealed that these nicotinonitrile-2-thiolate salts impacted biochemical parameters in the snails, including reduced acetylcholinesterase (AChE) and total soluble protein (TSP) levels and elevated transaminase (ALT and AST) concentrations. []
Q4: Have computational methods been employed to study (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?
A: Absolutely, Density Functional Theory (DFT) calculations have been employed to optimize the geometry of (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and derive key molecular parameters. [] Researchers utilized the B3LYP/6-31G(d,p) basis set to compute optimized geometrical parameters like bond lengths and angles. Additionally, Time-Dependent DFT (TD-DFT) calculations using the same basis set provided insights into absorption energies, oscillator strengths, and electronic transitions. These calculations were performed both in a vacuum and in dichloromethane (DCM) as a solvent to understand the impact of polarity on the compound's electronic properties. []
Q5: What further research directions are suggested by the existing data on (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?
A5: Future research could explore the structure-activity relationships (SAR) of (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and its derivatives to optimize their antibacterial and molluscicidal activities. Investigating the mechanism of action for both activities would provide valuable insights. Additionally, evaluating the toxicity profiles and potential environmental impacts of these compounds is crucial for assessing their suitability for further development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
